Dolastatin 16

Description

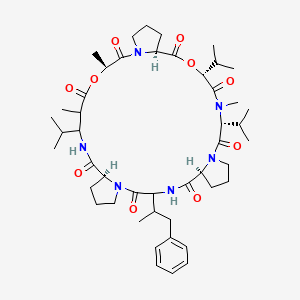

Structure

2D Structure

Properties

CAS No. |

192214-57-6 |

|---|---|

Molecular Formula |

C47H70N6O10 |

Molecular Weight |

879.1 g/mol |

IUPAC Name |

(6S,12R,15R,18S,24S,31S)-13,24,27-trimethyl-3-(1-phenylpropan-2-yl)-12,15,28-tri(propan-2-yl)-16,25-dioxa-1,4,10,13,22,29-hexazatetracyclo[29.3.0.06,10.018,22]tetratriacontane-2,5,11,14,17,23,26,30-octone |

InChI |

InChI=1S/C47H70N6O10/c1-26(2)36-30(8)46(60)62-31(9)42(56)53-24-16-21-35(53)47(61)63-39(28(5)6)45(59)50(10)38(27(3)4)44(58)52-23-15-20-34(52)41(55)49-37(29(7)25-32-17-12-11-13-18-32)43(57)51-22-14-19-33(51)40(54)48-36/h11-13,17-18,26-31,33-39H,14-16,19-25H2,1-10H3,(H,48,54)(H,49,55)/t29?,30?,31-,33-,34-,35-,36?,37?,38+,39+/m0/s1 |

InChI Key |

JXOFEBNJOOEXJY-NLKHYCKVSA-N |

SMILES |

CC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C3CCCN3C(=O)C(N(C(=O)C(OC(=O)C4CCCN4C(=O)C(OC1=O)C)C(C)C)C)C(C)C)C(C)CC5=CC=CC=C5)C(C)C |

Isomeric SMILES |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(=O)N([C@@H](C(=O)N3CCC[C@H]3C(=O)NC(C(=O)N4CCC[C@H]4C(=O)NC(C(C(=O)O1)C)C(C)C)C(C)CC5=CC=CC=C5)C(C)C)C)C(C)C |

Canonical SMILES |

CC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C3CCCN3C(=O)C(N(C(=O)C(OC(=O)C4CCCN4C(=O)C(OC1=O)C)C(C)C)C)C(C)C)C(C)CC5=CC=CC=C5)C(C)C |

Synonyms |

dolastatin 16 |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Dolastatin 16

Delineation of the Cyclic Depsipeptide Framework

The fundamental structure of Dolastatin 16 has been established as a macrocyclic depsipeptide researchgate.netnih.govacs.orgnih.govnih.gov. This classification signifies a cyclic molecule containing both peptide bonds (amide linkages) and ester bonds researchgate.netnih.gov. Through detailed analysis, the specific sequence and linkage of its building blocks were elucidated. The cyclic framework is composed of several amino acid residues and α-hydroxy acid moieties, arranged in a defined order researchgate.netnih.govacs.orggoogle.com.

The established sequence of this compound is cyclo-(Pro-Dpv-Pro-Dml-O-Lac-Pro-O-Hiv-MeVal) researchgate.netnih.govacs.orggoogle.com. This sequence comprises:

Proline (Pro): A common cyclic amino acid, appearing multiple times within the structure.

Dolaphenvaline (Dpv): A unique, non-proteinogenic amino acid.

Dolamethylleuine (Dml): Another unique β-amino acid residue.

Lactyl (Lac): Derived from lactic acid, forming an ester linkage.

Hydroxyisovaleric acid (Hiv): An α-hydroxy acid, also contributing to the ester linkage.

N-methylvaline (MeVal): A derivative of valine with an N-methyl group.

The identification of the planar structure was primarily achieved through high-field Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as HMBC, NOESY, and ROESY, coupled with tandem Mass Spectrometry (MS/MS) researchgate.netnih.govacs.orggoogle.com. These methods allowed for the sequencing of the amino acid and hydroxy acid components and the characterization of the peptide and ester bonds nih.govgoogle.com.

Identification and Absolute Configuration Determination of Unique Amino Acid Residues

This compound is notable for incorporating two novel amino acid residues, Dolaphenvaline (Dpv) and Dolamethylleuine (Dml), whose precise stereochemistry was critical for understanding its biological activity nih.govacs.orgnih.govnih.gov.

Dolaphenvaline (Dpv)

Dolaphenvaline (Dpv) is a unique amino acid residue identified within the this compound structure researchgate.netnih.govacs.orgnih.govnih.govresearchgate.net. Its absolute configuration was determined through a combination of spectroscopic analyses and degradation studies nih.govacs.orgacs.org. Through these investigations, the stereochemistry of Dolaphenvaline was assigned as (2S,3R) nih.govgoogle.com.

Dolamethylleuine (Dml)

Dolamethylleuine (Dml) is characterized as a unique β-amino acid residue in this compound researchgate.netnih.govacs.orgnih.govnih.govresearchgate.net. Similar to Dolaphenvaline, its absolute configuration was established using advanced analytical techniques nih.govacs.orgacs.org. The determined stereochemistry for Dolamethylleuine is (2R,3R) nih.govgoogle.com.

Confirmation of Stereostructure via X-ray Crystallography

The definitive confirmation of this compound's three-dimensional structure and the absolute configurations of its chiral centers were achieved through X-ray crystallographic analysis nih.govacs.orgnih.govgoogle.comacs.org. This technique provides an unambiguous determination of molecular geometry in the solid state. The X-ray diffraction studies not only validated the proposed cyclodepsipeptide framework but also provided direct evidence for the assigned stereochemistry of the Dolaphenvaline (2S,3R) and Dolamethylleuine (2R,3R) residues nih.govnih.govgoogle.com. The crystal structures of synthetic derivatives of these unique amino acids were also determined, further solidifying these assignments nih.govacs.orgnih.govacs.org.

Application of Advanced Degradation and Spectroscopic Techniques for Structural Analysis

Beyond high-field NMR and MS, several other sophisticated analytical methods were instrumental in elucidating the structure and stereochemistry of this compound and its components.

Marfey's Analysis: This method, involving the derivatization of amino acid hydrolysates with chiral reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or 1-fluoro-2,4-dinitrophenyl-5-D/L-leucine amide (FDLA), followed by analysis using High-Performance Liquid Chromatography (HPLC), is a standard for determining the absolute configurations of amino acid residues researchgate.netacs.orgacs.orgidexlab.commdpi.commdpi.comnih.gov. Marfey's analysis was applied to hydrolysates of this compound to confirm the stereochemistry of its constituent amino acids researchgate.netacs.orgacs.orgidexlab.commdpi.commdpi.com.

Mosher's Analysis: Modified Mosher's analysis, often employing phenylglycine methyl ester as a chiral anisotropic reagent, was used in conjunction with Marfey's analysis to provide a comprehensive determination of this compound's complete stereostructure researchgate.netacs.orgacs.org. This technique involves the formation of diastereomeric esters, which can then be distinguished by NMR spectroscopy nie.edu.sgnih.govchemistrysteps.com.

Data Tables

Table 1: Components of this compound

| Component | Type | Notes |

| Proline (Pro) | Amino Acid | Common cyclic amino acid residue. |

| Dolaphenvaline (Dpv) | Unique Amino Acid | Identified as a key constituent. |

| Dolamethylleuine (Dml) | Unique β-Amino Acid | Identified as a key constituent. |

| Lactyl (Lac) | α-Hydroxy Acid | Forms an ester linkage within the cyclic depsipeptide structure. |

| Hydroxyisovaleric acid (Hiv) | α-Hydroxy Acid | Forms an ester linkage within the cyclic depsipeptide structure. |

| N-methylvaline (MeVal) | Amino Acid Derivative | N-methylated amino acid residue. |

Table 2: Absolute Configuration of Unique Amino Acid Residues in this compound

| Amino Acid Residue | Abbreviation | Absolute Configuration | Primary Determination Methods |

| Dolamethylleuine | Dml | (2R,3R) | X-ray Crystallography nih.govnih.govgoogle.com; NMR and MS researchgate.netnih.govacs.orgnih.gov; Degradation studies acs.orgacs.org |

| Dolaphenvaline | Dpv | (2S,3R) | X-ray Crystallography nih.govnih.govgoogle.com; NMR and MS researchgate.netnih.govacs.orgnih.gov; Degradation studies acs.orgacs.org |

The comprehensive structural and stereochemical characterization of this compound has been pivotal in understanding its molecular identity and laid the groundwork for further investigations into its biological properties and potential applications.

Synthetic Methodologies and Strategies for Dolastatin 16

Total Synthesis Approaches to the Macrocyclic Core

The construction of the 25-membered macrocyclic core of Dolastatin 16 is a critical phase of its total synthesis. Researchers have predominantly favored a convergent approach, which involves the synthesis of large fragments of the molecule that are then coupled and cyclized.

Convergent Synthesis Pathways

The total synthesis of this compound has been successfully achieved through a convergent strategy. researchgate.netnih.gov This approach involves the independent synthesis of two key advanced intermediates, often referred to as the "northern" and "southern" fragments, which are subsequently coupled to form the linear precursor for macrocyclization. researchgate.net

One reported convergent synthesis involved the coupling of a "northern" carboxylic acid fragment with a "southern" amine fragment. researchgate.net This strategy allows for the efficient and scalable production of these complex fragments, which can also be used to generate derivatives for structure-activity relationship studies. researchgate.netsemanticscholar.org The use of prolinol was a key tactic to prevent the undesirable formation of a diketopiperazine from L-proline and N-methyl-D-valine units during the peptide elongation steps. researchgate.netnih.gov

Key Macrocyclization Reactions (e.g., Lactonization with 2-Methyl-6-nitrobenzoic Anhydride)

A pivotal step in the total synthesis of this compound is the macrocyclization of the linear precursor. One of the key reagents employed for this transformation is 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as Shiina's reagent. researchgate.netacs.org This reagent facilitates an intramolecular esterification (lactonization) to form the large 25-membered ring. researchgate.netacs.org The reaction, often carried out in the presence of a base like 4-(dimethylamino)pyridine (DMAP), is a powerful method for forming medium to large-sized lactones under mild, room temperature conditions. researchgate.netmdpi.com

The general mechanism of the Shiina macrolactonization involves the activation of the carboxylic acid of the linear precursor by MNBA to form a mixed anhydride. This is followed by an intramolecular nucleophilic attack by the hydroxyl group, leading to the formation of the macrocyclic ester and the release of 2-methyl-6-nitrobenzoic acid.

Challenges and Optimizations in Macrocycle Formation

A significant challenge encountered during the macrocyclization of the this compound precursor using 2-methyl-6-nitrobenzoic anhydride (MNBA) is the often low reaction yield. semanticscholar.orgmdpi.com For instance, initial total syntheses reported yields for the macrocyclization step as low as 22% and 31%. semanticscholar.orgmdpi.com These low yields can be attributed to competing intermolecular reactions leading to oligomerization and the inherent steric hindrance and conformational constraints of the large linear precursor. acs.org

To address this challenge, extensive optimization of the reaction conditions was undertaken. A notable improvement was achieved by employing a different macrolactonization promoter, Mukaiyama's reagent, which is 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI). semanticscholar.orgmdpi.com The use of CMPI was found to significantly enhance the efficiency of the ring-closing step. In one instance, the implementation of Mukaiyama's conditions for the final deprotection and macrolactonization sequence resulted in a substantially improved yield of 64% for the desired macrocycle. semanticscholar.orgmdpi.com This highlights the critical role of reagent selection in overcoming the challenges associated with the formation of large, sterically demanding macrocyclic structures.

Stereoselective Synthesis of Constituent Unusual Amino Acid Units

Dolaphenvaline Synthetic Routes

The stereoselective synthesis of dolaphenvaline (Dpv), a β-amino acid, has been a key focus in the total synthesis of this compound. nih.gov One successful approach involved a convergent synthesis beginning with the dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) mediated condensation of N-trifluoroacetylglycine with a suitable alcohol to form an allylic ester. nih.gov A subsequent Claisen rearrangement of this ester, followed by oxidative cleavage of the resulting double bond, led to the formation of the dolaphenvaline backbone. nih.gov

More recent, second-generation syntheses have focused on improving efficiency. semanticscholar.org One such route utilizes a C-H activation reaction on an amide derived from L-valine as a key step to introduce the phenyl group with the desired stereochemistry. semanticscholar.org This method provides a more direct and efficient pathway to this unusual amino acid.

Dolamethylleuine Synthetic Routes

The synthesis of the β-amino acid dolamethylleuine (Dml) has also been approached through various stereoselective routes. An early synthesis commenced with Z-R-valine. nih.gov This route employed an Arndt-Eistert reaction followed by a Wolff rearrangement of the intermediate diazoketone to furnish the carbon backbone of the β-amino acid. nih.gov Stereoselective methylation at the α-position was then achieved using lithium diisopropylamide (LDA) and iodomethane (B122720) to install the second stereocenter. nih.gov

Segment Condensation and Peptide Coupling Strategies

The total synthesis of this compound, a complex macrocyclic depsipeptide, has been accomplished through a convergent strategy. nih.govrsc.org This approach involves the individual synthesis of large, complex fragments of the molecule, which are then joined together in the final stages. This method is generally more efficient for complex molecules than a linear synthesis where the molecule is built one unit at a time.

For this compound, the molecule was strategically disconnected into two primary segments: a "northern" carboxylic acid fragment and a "southern" amine fragment. researchgate.net The efficient and scalable synthesis of these segments was a critical precursor to their eventual coupling and cyclization to form the 25-membered macrocyclic structure. nih.govresearchgate.net

A significant challenge encountered during the synthesis, particularly during the elongation of peptide chains, was the propensity for intramolecular side reactions. Specifically, the coupling of L-proline and N-methyl-D-valine units created a high risk of forming an unwanted diketopiperazine, a stable six-membered ring that acts as a thermodynamic sink, halting the desired peptide chain extension. nih.govrsc.org To circumvent this, a key strategic decision was the use of prolinol (the alcohol-reduced form of proline). nih.govrsc.org By protecting or modifying the carboxylic acid group of proline in this manner, the intramolecular cyclization to a diketopiperazine was prevented, allowing for the efficient elongation of the peptide segment. nih.govrsc.org

Once the northern and southern fragments were synthesized, they were coupled together. The final and most crucial step in forming the core structure of this compound is the macrocyclization, specifically a macrolactonization, which forms the large ester bond within the ring. In the initial total synthesis, this key ring-closing reaction was accomplished using lactonization agents. One method employed 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as Shiina's reagent. mdpi.comsemanticscholar.org Another successful condensation reagent used for the macrocyclization was pentafluorophenyl diphenylphosphinate (B8688654) (FDPP). researchgate.net These reagents activate the carboxylic acid of the linear precursor, facilitating the intramolecular attack by a hydroxyl group to close the 25-membered ring. researchgate.netmdpi.com

Table 1: Key Reagents in this compound Segment Condensation and Cyclization

| Reagent Name | Abbreviation | Role in Synthesis |

|---|---|---|

| 2-methyl-6-nitrobenzoic anhydride | MNBA | Macrolactonization reagent (Shiina's conditions) for ring closure. mdpi.comsemanticscholar.org |

| Pentafluorophenyl diphenylphosphinate | FDPP | Condensation reagent used for macrocyclization. researchgate.net |

| Prolinol | - | Used as a strategic starting material to prevent diketopiperazine formation during peptide elongation. nih.govrsc.org |

Development of Second-Generation Synthetic Methodologies for Derivatives

Following the successful total synthesis of this compound, research efforts shifted towards developing more efficient, second-generation synthetic routes. The primary motivation was to facilitate the rapid production of analogues and derivatives for structure-activity relationship (SAR) studies, particularly for evaluating antifouling properties. mdpi.comsemanticscholar.org The original synthetic pathway was not easily adaptable for creating derivatives, especially on the complex and unusual amino acid residues. mdpi.com

The core of the second-generation approach was the development of new, effective synthetic routes for the two unique amino acids in this compound: dolaphenvaline and dolamethylleuine. mdpi.comsemanticscholar.org These improved methods were designed to allow for the introduction of chemical modifications. For instance, the new synthesis of dolaphenvaline enabled the functionalization of its aromatic ring, a key site for potential modification. mdpi.comsemanticscholar.org

The synthesis of derivatives followed a similar fragment-based strategy. For example, a functionalized dolaphenvaline derivative was coupled with proline benzyl (B1604629) ester using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) in the presence of 4-dimethylaminopyridine (DMAP). mdpi.comsemanticscholar.org Subsequent peptide couplings to elongate the southern fragment utilized reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (B81430) (DMTMM). mdpi.comsemanticscholar.org

A significant improvement in the second-generation synthesis was the optimization of the critical macrolactonization step. The previously used Shiina's conditions (MNBA) provided low yields for the final ring closure, reported at 22% by one group and 31% by another. mdpi.comsemanticscholar.org Extensive optimization revealed that using 2-chloro-1-methylpyridinium iodide (CMPI), known as Mukaiyama's reagent, for the macrolactonization of the deprotected linear precursor dramatically improved the efficiency of this step. mdpi.comsemanticscholar.org

Table 2: Comparison of Macrolactonization Methods and Yields for this compound and Derivatives

| Reagent/Condition | Abbreviation | Reported Yield | Application |

|---|---|---|---|

| 2-methyl-6-nitrobenzoic anhydride | MNBA | 22-31% | Synthesis of this compound. mdpi.comsemanticscholar.org |

| 2-chloro-1-methylpyridinium iodide | CMPI | 64% (over 2 steps) | Synthesis of a this compound derivative. mdpi.comsemanticscholar.org |

This second-generation approach not only provided a more efficient route to the natural product's core but also enabled the synthesis of derivatives with modifications on both the northern and southern fragments, which were subsequently evaluated for their biological activities. mdpi.com

Biological Activities and Mechanistic Investigations of Dolastatin 16 Preclinical and in Vitro

Antifouling Activity Research

The marine environment faces significant challenges from biofouling, the accumulation of organisms on submerged surfaces, which leads to increased fuel consumption for ships and other operational inefficiencies. rsc.org Dolastatin 16 has emerged as a promising candidate for the development of environmentally friendly antifouling solutions.

Efficacy Against Marine Biofouling Organisms (e.g., Amphibalanus amphitrite larvae)

This compound has demonstrated remarkable efficacy in inhibiting the settlement of barnacle larvae, a primary contributor to marine biofouling. Specifically, research has focused on its effect on the cypris larvae of Amphibalanus amphitrite. Studies have shown that this compound effectively inhibits the larval settlement and metamorphosis of this barnacle species. jst.go.jp

The potency of this compound as an antifouling agent is highlighted by its low effective concentration (EC₅₀) and low lethal concentration (LC₅₀). The EC₅₀ value, which represents the concentration required to inhibit 50% of the barnacle larval settlement, has been reported to be as low as 0.003 µg/mL. jst.go.jpmdpi.comsemanticscholar.org Concurrently, its toxicity to the larvae is remarkably low, with a reported LC₅₀ value of 20 µg/mL. mdpi.comsemanticscholar.org This significant separation between the effective and lethal concentrations underscores its targeted antifouling activity with minimal harm to the organism.

The total synthesis of this compound has been achieved, and the synthetic version has been shown to exhibit potent antifouling activity comparable to the natural product against the cypris larvae of Amphibalanus amphitrite. rsc.orgnih.gov Further research has explored the structure-activity relationship of this compound derivatives. While some modifications, such as adding a functional group to the aromatic ring, decreased the antifouling activity, certain fragments of the molecule retained potent to moderate inhibitory effects on larval settlement. mdpi.comsemanticscholar.org For instance, a tripeptide fragment of this compound, composed of proline and two unusual amino acids, showed significant settlement inhibition activity. rsc.org

Table 1: Antifouling Activity of this compound and its Derivatives against Amphibalanus amphitrite Larvae

| Compound | EC₅₀ (µg/mL) | LC₅₀ (µg/mL) | Reference |

| This compound | 0.003 | 20 | mdpi.com, jst.go.jp, semanticscholar.org |

| This compound derivative (with substituent on aromatic ring) | 1.74 | - | mdpi.com, semanticscholar.org |

| Boc-3 (fragment) | 0.79 | - | mdpi.com, semanticscholar.org |

| Compound 21 (fragment with hydroxy group) | 0.60 | - | mdpi.com, semanticscholar.org |

| Compound 22 (fragment with benzyloxy group) | 4.62 | - | mdpi.com, semanticscholar.org |

| Compound 25 (benzyl ester of northern fragment) | 0.90 | - | mdpi.com, semanticscholar.org |

EC₅₀ (50% effective concentration) is the concentration that inhibits the settlement of 50% of the cypris larvae. LC₅₀ (50% lethal concentration) is the concentration that is lethal to 50% of the cypris larvae. A hyphen (-) indicates that the data was not reported in the cited sources.

Potential as an Environmentally Benign Antifouling Agent

The high efficacy and low toxicity profile of this compound positions it as a promising candidate for a new generation of environmentally friendly antifouling agents. rsc.orgnih.gov The significant ratio of its lethal concentration to its effective concentration (LC₅₀/EC₅₀ ratio > 6000) is a key indicator of its potential to prevent biofouling without causing widespread harm to marine ecosystems. jst.go.jpnih.gov This is a critical advantage over traditional antifouling agents, such as organotin compounds (e.g., tributyltin), which have been banned due to their severe environmental toxicity. rsc.orgsemanticscholar.org

The development of antifouling coatings incorporating this compound could offer a sustainable alternative to current copper-based paints, which also pose environmental concerns due to copper accumulation in marine habitats. internationaljournalcorner.com Field tests have further supported its potential, showing that panels treated with this compound had significantly lower barnacle counts compared to controls after several weeks. nih.gov The exploration of synthetic fragments and derivatives of this compound that are easier and more cost-effective to produce could further pave the way for its practical application as an eco-friendly antifouling additive. rsc.org

Molecular and Cellular Mechanisms of Action

In addition to its antifouling properties, this compound has been investigated for its effects at the molecular and cellular levels, primarily in the context of cancer research. These studies reveal its interaction with fundamental cellular machinery.

Inhibition of Tubulin Polymerization and Microtubule Dynamics

A primary mechanism of action for this compound is its ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. ontosight.ai Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, structure, and transport. By disrupting the assembly of tubulin into microtubules, this compound can halt cellular processes that depend on a dynamic microtubule network. ontosight.ai This mechanism is shared with other members of the dolastatin family, such as dolastatin 10 and dolastatin 15, which are known to be potent inhibitors of tubulin polymerization. nih.govmdpi.com The disruption of microtubule function is a well-established strategy for anticancer agents. mdpi.com

Induction of Cell Cycle Arrest in Cellular Models

The inhibition of tubulin polymerization by this compound has direct consequences on the cell cycle. The proper formation and function of the mitotic spindle, which is composed of microtubules, are critical for the segregation of chromosomes during mitosis. By disrupting microtubule dynamics, this compound can induce cell cycle arrest, typically in the G2/M phase. ontosight.ai This prevents cells from completing cell division, a hallmark of its antiproliferative activity. This mechanism of inducing G2/M arrest is a common feature among microtubule-depolymerizing agents. nih.govresearchgate.net

Apoptosis Activation in Cellular Models

The sustained arrest of the cell cycle and disruption of essential cellular structures ultimately lead to the activation of apoptosis, or programmed cell death. ontosight.ai By interfering with microtubule-dependent processes, this compound can trigger the cellular pathways that initiate this self-destruction mechanism in rapidly dividing cells. ontosight.ai This induction of apoptosis is a key outcome of the cytotoxic effects observed with this compound and related compounds in various cellular models. nih.govresearchgate.net

Matrix Metalloproteinase-9 (MMP9) Inhibition via In Silico Studies

Computational, or in silico, studies have identified Matrix Metalloproteinase-9 (MMP9) as a promising molecular target for this compound. nih.govnih.gov Network pharmacology analyses initially highlighted MMP9 as a potential target, which was further investigated through molecular docking and molecular dynamics simulations to understand the binding interactions. nih.govnih.gov

Molecular docking studies revealed that this compound exhibits a strong binding affinity for MMP9. nih.govnih.gov The calculated binding energy for the this compound-MMP9 complex was -9.7 kcal/mol. nih.govnih.govresearchgate.netresearchgate.net This indicates a higher potential for inhibition compared to control ligands, such as a native hydroxamate inhibitor and (R)-ND-336, which had binding energies of -6.6 kcal/mol and -8.9 kcal/mol, respectively. nih.govnih.govresearchgate.net The stability of this complex was further supported by molecular dynamics simulations, which showed that this compound remains well-fitted within the MMP9 binding pocket throughout the simulation period. nih.govnih.gov The binding is stabilized by both hydrogen bonds and hydrophobic interactions. nih.gov These in silico findings suggest that this compound has the potential to be a potent inhibitor of MMP9. nih.govnih.govresearchgate.netresearchgate.net

| Compound | Binding Energy (kcal/mol) |

| This compound | -9.7 nih.govnih.govresearchgate.netresearchgate.net |

| (R)-ND-336 | -8.9 nih.govnih.govresearchgate.net |

| Native hydroxamate inhibitor | -6.6 nih.govnih.govresearchgate.net |

Modulation of Inflammatory Signaling Pathways (e.g., TNF Signaling Pathway)

Research has indicated that the biological activities of this compound may involve the modulation of key inflammatory signaling pathways, particularly the Tumor Necrosis Factor (TNF) signaling pathway. nih.govnih.govdiabeticfootonline.com The identification of MMP9 as a target for this compound is significant because MMP9 is known to be involved in the TNF signaling pathway. nih.govnih.govresearchgate.net The TNF signaling pathway is a critical regulator of inflammation, and its dysregulation is implicated in various pathological conditions. researchgate.net

The connection between this compound and the TNF pathway suggests a potential mechanism for its observed biological effects. diabeticfootonline.com The TNF signaling pathway can activate nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response and can lead to the overexpression of MMP9. nih.gov By potentially inhibiting MMP9, this compound may interrupt this inflammatory cascade. nih.gov This modulation of the TNF signaling pathway is a key area of interest for understanding the full therapeutic potential of this compound. researchgate.netdiabeticfootonline.com

Preclinical Assessment of Cellular Growth Inhibition

In Vitro Studies on Human Cancer Cell Lines (e.g., NCI-H460, KM20L2, SF-295, HT29, HeLa)

The cytotoxic and antiproliferative properties of this compound have been evaluated in various human cancer cell lines. Initial studies with naturally isolated this compound showed potent growth inhibition against cell lines such as NCI-H460 (non-small cell lung cancer), KM20L2 (colon adenocarcinoma), and SF-295 (glioblastoma). researchgate.netmdpi.com

However, subsequent studies with the synthetically produced version of this compound showed significantly less potent activity, with GI50 (50% growth inhibition) values greater than 10 µg/mL. researchgate.netjst.go.jp This discrepancy led to the hypothesis that the potent activity of the original natural isolate might have been due to a chemically undetected compound. researchgate.netjst.go.jp

Later research has continued to explore the effects of this compound and its derivatives on different cancer cell lines. For instance, some studies have reported weak cytotoxic activity of this compound against HT29 (colorectal adenocarcinoma) and HeLa (cervical carcinoma) cell lines. researchgate.net The varying results highlight the complexity of its bioactivity and the potential influence of its source and purity.

| Cell Line | Cancer Type | Reported Activity |

| NCI-H460 | Non-small cell lung cancer | Potent growth inhibition (natural isolate) researchgate.netmdpi.com |

| KM20L2 | Colon adenocarcinoma | Potent growth inhibition (natural isolate) researchgate.netmdpi.com |

| SF-295 | Glioblastoma | Potent growth inhibition (natural isolate) researchgate.netmdpi.com |

| HT29 | Colorectal adenocarcinoma | Weak cytotoxic activity researchgate.net |

| HeLa | Cervical carcinoma | Weak cytotoxic activity researchgate.net |

Theoretical Potential in Diabetic Wound Healing Based on Mechanistic Insights

Based on its in silico demonstrated ability to inhibit MMP9 and modulate the TNF signaling pathway, this compound has been proposed as a potential agent for promoting diabetic wound healing. nih.govnih.govdiabeticfootonline.com Chronic wounds, such as diabetic foot ulcers, are often characterized by prolonged inflammation and excessive levels of MMPs, including MMP9, which degrade the extracellular matrix and impair the healing process. nih.gov

The overexpression of MMP9 in diabetic wounds is partly driven by the inflammatory cascade involving the TNF signaling pathway. nih.gov By inhibiting MMP9, this compound could theoretically help to restore the balance of matrix deposition and degradation, a crucial step for effective wound closure. nih.govresearchgate.net The modulation of the TNF pathway could also help to reduce the chronic inflammation that stalls the healing process in diabetic ulcers. researchgate.netdiabeticfootonline.com

This theoretical potential is based on the mechanistic understanding derived from computational studies. nih.govnih.gov Further preclinical and clinical research would be necessary to validate this hypothesis and determine if this compound could be a viable therapeutic strategy for diabetic wound management.

Structure Activity Relationship Sar Studies of Dolastatin 16 and Its Analogues

Influence of Unusual Amino Acid Residues on Biological Function

A hallmark of Dolastatin 16 is its composition of unusual, non-proteinogenic amino acids, specifically dolamethylleuine (Dml) and dolaphenvaline (Dpv) acs.orgmdpi.comnih.govnih.gov. These unique building blocks are integral to the molecule's structural integrity and, consequently, its biological efficacy. Research has focused on the stereoselective synthesis of these amino acids, which has facilitated the creation of this compound derivatives mdpi.comnih.govresearchgate.net. Advanced synthetic strategies, termed "second-generation synthesis," have enabled modifications, such as functionalization of the aromatic ring within the dolaphenvaline residue, to explore SAR mdpi.comresearchgate.netsemanticscholar.orgnih.gov. While the precise role of each unusual amino acid in this compound's cytotoxic mechanism requires further detailed investigation, their presence is fundamental to the compound's identity and observed bioactivity. For related dolastatins, the presence of specific unusual amino acids like dolaisoleucine (Dil) and dolaproine (Dap) has been identified as critical for cytotoxicity and tubulin polymerization inhibition mdpi.comnih.gov, underscoring the importance of these unique residues in conferring the potent biological effects characteristic of the dolastatin family.

Table 1: Unusual Amino Acids in this compound

| Amino Acid Name | Abbreviation | Description |

| Dolamethylleuine | Dml | Unusual amino acid found in this compound |

| Dolaphenvaline | Dpv | Unusual amino acid found in this compound |

Stereochemical Requirements for Observed Activities

The stereochemistry of this compound is paramount to its biological activity. The molecule's complex macrocyclic structure contains multiple chiral centers, necessitating precise stereochemical assignments for a thorough SAR analysis. The determination of this compound's X-ray crystal structure has been instrumental in establishing its relative configuration nih.gov. Furthermore, advanced analytical techniques, including Marfey's analysis and modified Mosher's analysis, have been employed to ascertain the absolute configurations of its constituent amino acids, such as the 2S,3R configuration of dolaphenvaline (Dpv) acs.orgnih.govnih.govacs.org. In related dolastatins, the stereochemistry of specific moieties, such as the 3-phenylpropane-1,2-diol (B3048499) unit in dolastatin H, has been shown to significantly influence cytotoxicity acs.org. This highlights the general principle that precise stereochemical arrangements are critical for optimal interaction with biological targets, a principle that is highly likely applicable to this compound's tubulin-binding activity.

Effects of Structural Modifications on Antifouling Efficacy

This compound exhibits notable antifouling properties, effectively inhibiting the settlement of marine organisms, particularly the cypris larvae of the barnacle Amphibalanus amphitrite researchgate.netsemanticscholar.orgnih.govrsc.orgjst.go.jpnih.govnih.gov. Its high LC50/EC50 ratio (greater than 6000) signifies potent antifouling activity coupled with low toxicity, positioning it as a promising candidate for environmentally friendly antifouling applications jst.go.jpnih.gov. SAR studies involving derivatives of this compound have elucidated structure-activity trends for this property. For instance, the introduction of a substituent onto the aromatic ring of dolaphenvaline in derivative 24 resulted in a marked decrease in antifouling potency (EC50 = 1.74 μg/mL) when compared to the parent compound (EC50 < 0.03 μg/mL) mdpi.comsemanticscholar.org. Modifications to fragments of this compound also revealed key structure-activity relationships. Boc protection of the southern amine fragment (Boc-3) enhanced its antifouling efficacy (EC50 = 0.79 μg/mL) compared to the unprotected fragment (3, EC50 = 1.17 μg/mL) mdpi.comsemanticscholar.org. Furthermore, the nature of functional groups at the para-position of the aromatic ring influenced activity, with a hydroxy group (21) showing slightly reduced activity and a benzyloxy group (22) significantly diminishing it mdpi.comsemanticscholar.org. These findings collectively indicate that specific structural features, particularly within the dolaphenvaline residue, are critical determinants of this compound's antifouling efficacy.

Biosynthetic Investigations of Dolastatin 16

Cyanobacterial Origin and Potential Biosynthetic Pathways

The initial isolation of Dolastatin 16 in 1997 from the sea hare Dolabella auricularia suggested a marine invertebrate as its source semanticscholar.orgacs.org. However, subsequent investigations provided compelling evidence that marine organisms like Dolabella auricularia often acquire potent secondary metabolites through their diet, with cyanobacteria being the primary producers pnas.orgresearchgate.netmdpi.comodcambc.com. Specifically, this compound and its analogues have been isolated from marine cyanobacteria belonging to the genera Lyngbya and Symploca researchgate.netmdpi.comodcambc.comnih.govnih.gov. Notably, Symploca cf. hydnoides collected from Guam has yielded this compound odcambc.comnih.gov, and Lyngbya majuscula has also been identified as a producer of this compound and related compounds researchgate.netmdpi.comodcambc.comnih.gov. Furthermore, the freshwater cyanobacterium Aetokthonos hydrillicola has been identified as another producer of dolastatin derivatives pnas.org.

The complex structure of this compound, featuring unusual amino acids and a cyclic depsipeptide backbone, strongly indicates a non-ribosomal biosynthetic pathway. Such pathways are characteristic of secondary metabolite production in bacteria and cyanobacteria, employing large modular enzyme complexes like non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) nih.gov. While the specific biosynthetic gene cluster for this compound has not been exhaustively detailed in the provided literature, the discovery of homologous gene clusters for other dolastatins in cyanobacteria, such as Dolastatin 10, supports the hypothesis that this compound is assembled through enzymatic machinery encoded within the cyanobacterial genome pnas.orgnih.gov. This enzymatic assembly allows for the incorporation of modified amino acids and other unique structural elements not typically found in ribosomally synthesized peptides.

Identification of Biosynthetic Precursors (e.g., Unique Amino Acids)

This compound is characterized by its intricate structure, which includes several standard amino acids alongside two novel, unusual amino acid units: dolaphenvaline (Dpv) and dolamethylleucine (Dml) semanticscholar.orgontosight.aiodcambc.comacs.orgnih.govnih.govacs.orgjst.go.jp. These unique building blocks are critical to the molecule's structure and biological activity.

Dolaphenvaline (Dpv) has been identified as 2-amino-4-phenylisovaleric acid acs.org. Its absolute configuration has been determined through X-ray crystallographic analysis and other stereochemical methods to be (2S,3R) acs.orgnih.gov. Dolamethylleucine (Dml) is described as a β-amino acid, specifically 2-methyl-3-aminoisocaproic acid odcambc.comacs.orgnih.govnih.govacs.org. The absolute configuration of Dml has been established as (2R,3R) acs.orgnih.gov.

In addition to these unique precursors, this compound also incorporates several other well-characterized amino acid and hydroxy acid units. These include three proline residues, one N-methylated valine, lactic acid, and 2-hydroxyisovaleric acid odcambc.comacs.orgnih.govacs.org. The precise sequence and linkage of these diverse components, including the unusual amino acids, are assembled through a complex, likely non-ribosomal, biosynthetic process within the producing cyanobacteria.

| Precursor Unit | Chemical Description | Absolute Configuration | Reference(s) |

| Dolaphenvaline (Dpv) | 2-amino-4-phenylisovaleric acid | (2S,3R) | acs.orgnih.gov |

| Dolamethylleucine (Dml) | 2-methyl-3-aminoisocaproic acid (β-amino acid) | (2R,3R) | acs.orgnih.gov |

| Proline | Standard amino acid | L- (S) | acs.org |

| N-methyl-Valine | N-methylated amino acid | D- (R) | acs.org |

| Lactic Acid | α-hydroxy acid | L- (S) | acs.org |

| 2-Hydroxyisovaleric Acid | α-hydroxy acid | L- (S) | acs.org |

Compound Names Mentioned:

this compound

Dolabella auricularia

Lyngbya majuscula

Symploca cf. hydnoides

Aetokthonos hydrillicola

Dolastatin 10

Dolaphenvaline (Dpv)

Dolamethylleucine (Dml)

Proline

N-methyl-Valine

Lactic Acid

2-Hydroxyisovaleric Acid

Symplostatin 1

Malevamide D

Veraguamides A–G

Monomethylauristatin E (MMAE)

Monomethylauristatin F (MMAF)

Largazole

Computational and in Silico Methodologies in Dolastatin 16 Research

Molecular Docking Simulations for Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, Dolastatin 16) to another (the target protein) when bound by non-covalent interactions. This process helps in identifying potential targets and quantifying the strength of their interaction through binding energy calculations.

Research has identified Matrix Metalloproteinase-9 (MMP9) as a potential target for this compound. Molecular docking studies revealed that this compound exhibits a strong binding affinity for MMP9, with a calculated binding energy of -9.7 kcal/mol nih.govnih.govresearchgate.netresearchgate.netscribd.com. This value indicates a favorable interaction and suggests this compound's potential as an inhibitor. For comparative analysis, control ligands were also docked: a native hydroxamate inhibitor showed a binding energy of -6.6 kcal/mol, and (R)-ND-336 yielded -8.9 kcal/mol nih.govnih.govresearchgate.netresearchgate.netscribd.com.

Another identified potential target is peptidyl-prolyl cis-trans isomerase FKBP1A (FKBP12). Docking simulations for this compound against FKBP1A resulted in a binding energy of -7.4 kcal/mol jst.go.jpnih.gov. This was compared to the known FKBP1A ligand FK506, which showed a binding energy of -8.7 kcal/mol with the same target jst.go.jpnih.gov. These findings suggest that this compound possesses significant binding potential to these identified targets.

Table 1: Molecular Docking Binding Energies

| Compound | Target | Binding Energy (kcal/mol) | Reference(s) |

| This compound | MMP9 | -9.7 | nih.govnih.govresearchgate.netresearchgate.netscribd.com |

| Hydroxamate inh. | MMP9 | -6.6 | nih.govnih.govresearchgate.netresearchgate.netscribd.com |

| (R)-ND-336 | MMP9 | -8.9 | nih.govnih.govresearchgate.netresearchgate.netscribd.com |

| This compound | FKBP1A | -7.4 | jst.go.jpnih.gov |

| FK506 | FKBP1A | -8.7 | jst.go.jpnih.gov |

Molecular Dynamics Simulations for Complex Stability and Interactions

Molecular dynamics (MD) simulations are employed to study the temporal behavior of molecular systems, providing insights into the stability of protein-ligand complexes and the nature of their interactions over time. These simulations help to validate docking predictions and understand the dynamic aspects of binding.

MD simulations have confirmed the stability of the this compound-MMP9 complex throughout the simulation period, reinforcing its potential as an MMP9 inhibitor nih.govnih.govresearchgate.netresearchgate.netscribd.com. The analysis indicated that the this compound-MMP9 complex demonstrated greater stability compared to the complex formed with (R)-ND-336 nih.gov. Key interactions contributing to this stability include hydrogen bonds and hydrophobic interactions, which anchor this compound within the MMP9 binding pocket nih.gov.

Similarly, MD simulations for the this compound-FKBP1A complex showed that this compound formed three hydrogen bonds and seven hydrophobic interactions with active site residues. These findings were consistent with previously reported models of FK506 binding to FKBP1A, which involved four hydrogen bonds and six hydrophobic interactions jst.go.jpnih.gov. The stability of these interactions suggests a robust binding mechanism for this compound to FKBP1A.

Table 2: Molecular Dynamics Interaction Details

| Compound | Target | Key Interactions | Reference(s) |

| This compound | MMP9 | Hydrogen bonds, Hydrophobic interactions | nih.gov |

| This compound | FKBP1A | 3 Hydrogen bonds, 7 Hydrophobic interactions | jst.go.jpnih.gov |

| FK506 | FKBP1A | 4 Hydrogen bonds, 6 Hydrophobic interactions | jst.go.jpnih.gov |

Network Pharmacology for Polypharmacology and Pathway Analysis

Network pharmacology is a systems biology approach that aims to elucidate the complex interactions between drugs, targets, and biological pathways. By analyzing large-scale biological networks, it can identify potential targets and predict the pleiotropic effects of a compound.

Network pharmacology analysis has identified Matrix Metalloproteinase-9 (MMP9) as a key potential target for this compound nih.govnih.govresearchgate.netresearchgate.netscribd.com. This target is significantly involved in the TNF signaling pathway and is associated with diabetic polyneuropathy and foot ulceration nih.govnih.govresearchgate.net. Based on these findings, this compound is hypothesized to function as an MMP9 inhibitor, potentially accelerating wound healing in diabetic conditions nih.govnih.govresearchgate.netresearchgate.netscribd.com.

Furthermore, network pharmacology approaches, coupled with predictive methods like PharmMapper, have suggested peptidyl-prolyl cis-trans isomerase FKBP1A (FKBP12) as another potential target for this compound jst.go.jpnih.gov. FKBP1A is a known target for immunosuppressive drugs such as FK506 (tacrolimus), indicating that this compound might possess immunomodulatory or related activities, although this requires further investigation jst.go.jpnih.gov.

Predictive Modeling for Biological Potency (e.g., QSAR if available)

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, establishes mathematical correlations between the chemical structure of a molecule and its biological activity. These models are invaluable for predicting the potency and efficacy of new or existing compounds, guiding optimization efforts.

While specific QSAR studies focused on this compound were not detailed in the provided search results, the general principles of predictive modeling are highly relevant. QSAR methodologies, including 2D and 3D-QSAR, utilize molecular descriptors to build statistical models that link structural features to biological effects jopir.inneovarsity.org. Advanced approaches incorporate machine learning (ML) algorithms, such as random forest (RF), extreme gradient boosting (XGB), and artificial neural networks (ANN), to enhance predictive accuracy and handle complex, non-linear relationships jopir.innih.gov.

Challenges, Discrepancies, and Future Academic Research Directions

Resolving the Discrepancy Between Natural Isolate and Synthetic Dolastatin 16 Biological Activities

A significant enigma surrounding this compound is the marked difference in biological activity between the natural isolate and its synthetically produced counterpart. Initial studies of this compound, isolated from its natural source, demonstrated impressive cytotoxicity against various human cancer cell lines. mdpi.comresearchgate.netjst.go.jp However, a pivotal moment in its research trajectory came when the total synthesis of this compound was achieved. Surprisingly, the synthetic version, despite being structurally identical to the natural product as confirmed by X-ray crystal structure and spectral analyses, exhibited significantly lower potency in inhibiting cancer cell growth. researchgate.netjst.go.jpacs.org

This discrepancy has led to several hypotheses that form the basis of ongoing and future research. One prominent theory suggests that the potent anticancer activity observed in the initial studies of the natural isolate might have been due to a chemically undetected, highly active impurity present in minute quantities. researchgate.netjst.go.jpacs.org The process of isolating natural products can sometimes co-extract other structurally similar and highly potent compounds that are difficult to separate and detect with standard analytical methods.

Another possibility lies in the conformational differences between the natural and synthetic molecules. acs.org The complex, macrocyclic structure of this compound can adopt various three-dimensional shapes, or conformers. It is conceivable that the biologically active conformation is more readily adopted by the molecule in its natural state or that the synthetic process yields a mixture of conformers with the less active ones predominating.

Future research in this area must focus on a multi-pronged approach to resolve this critical issue. This includes the re-isolation of this compound from its natural source using advanced separation and analytical techniques to definitively identify any co-eluting, highly active minor components. Furthermore, detailed conformational analysis of both natural and synthetic this compound using techniques such as advanced NMR spectroscopy and computational modeling is crucial to understand if and how their three-dimensional structures differ.

Necessity for Experimental Validation of In Silico Predicted Targets and Mechanisms

In the absence of clear, reproducible biological activity for synthetic this compound, researchers have turned to computational, or in silico, methods to predict its potential biological targets and mechanisms of action. These computational approaches, including network pharmacology, molecular docking, and virtual screening, have generated several promising hypotheses. nih.govjst.go.jpresearchgate.net

One such study utilized network pharmacology and molecular dynamics to identify Matrix Metalloproteinase-9 (MMP-9) as a potential target for this compound. nih.govnih.gov The in silico analysis suggested a strong binding affinity between this compound and MMP-9, an enzyme implicated in processes like wound healing. nih.govnih.gov Another computational investigation pointed towards peptidyl-prolyl cis-trans isomerase FKBP1A (also known as FKBP12) as a potential target, drawing comparisons to the immunosuppressant drug FK506 (tacrolimus) which also binds to this protein. jst.go.jpnih.gov

While these in silico studies provide valuable starting points, they are predictive in nature and require rigorous experimental validation. nih.govresearchgate.netresearchgate.net The limitations of computational models, which are simplifications of complex biological systems, mean that their predictions may not always translate to real-world biological activity. mdpi.com Therefore, a critical future direction is the experimental verification of these computationally generated hypotheses.

This necessitates conducting a range of in vitro and cell-based assays to determine if synthetic this compound can indeed interact with and modulate the activity of predicted targets like MMP-9 and FKBP1A. nih.govjst.go.jp Techniques such as enzyme inhibition assays, surface plasmon resonance to measure binding kinetics, and cellular thermal shift assays to confirm target engagement in a cellular context will be indispensable. Should these experiments confirm a direct interaction, further studies will be needed to elucidate the functional consequences of this interaction and its potential therapeutic relevance.

Exploration of Broader Therapeutic Potential Beyond Established Activities

While the initial focus on this compound was its potential as an anticancer agent, the discrepancies in its cytotoxic activity have prompted a broader exploration of its therapeutic potential. mdpi.comontosight.ai The identification of new, experimentally validated biological activities could redefine the scientific interest in this natural product.

One area that has shown promise is its antifouling activity. Research has demonstrated that synthetic this compound exhibits potent activity against the larval settlement of marine organisms like the barnacle Amphibalanus amphitrite. mdpi.comrsc.org This suggests a potential application in the development of environmentally friendly antifouling coatings for marine surfaces, offering an alternative to traditional, more toxic agents. jst.go.jprsc.org

Furthermore, the in silico prediction of MMP-9 as a target has opened up the possibility of this compound as a potential agent for promoting diabetic wound healing. nih.govnih.govdiabeticfootonline.com Chronic wounds in diabetic patients are often associated with elevated levels of MMPs, which can degrade the extracellular matrix and impede healing. nih.gov An inhibitor of MMP-9 could theoretically help to restore the balance and facilitate tissue repair. nih.govnih.gov Similarly, the predicted interaction with FKBP1A suggests a potential role in modulating immune responses, given FKBP1A's role in T-cell activation. jst.go.jp Preliminary data from one research group indicated that this compound exhibited some anti-inflammatory effects, which warrants further investigation. jst.go.jp

Future research should systematically screen synthetic this compound against a wide range of biological targets and in various disease models to uncover novel therapeutic applications. This could involve high-throughput screening campaigns and phenotypic screening to identify unexpected biological effects.

Development of Novel Analogues with Improved Selectivity or Potency for Specific Biological Targets

The synthesis of novel analogues of this compound represents a crucial strategy to overcome the challenges associated with the parent compound and to potentially enhance its therapeutic properties. mdpi.comresearchgate.netontosight.ai By systematically modifying the structure of this compound, researchers can explore the structure-activity relationships (SAR) and design new molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

The total synthesis of this compound, while complex, provides a platform for creating these analogues. mdpi.comrsc.orgnih.gov For instance, second-generation syntheses have been developed that allow for the derivatization of its unusual amino acid components, such as dolaphenvaline and dolamethylleuine. mdpi.comresearchgate.netnih.gov This enables the introduction of different functional groups onto the core structure, which can then be tested for their impact on biological activity.

One approach is to design analogues that are more conformationally constrained, which could lock the molecule into a more biologically active shape. Another strategy is to modify specific parts of the molecule predicted to interact with a particular biological target. For example, if the interaction with MMP-9 is validated, analogues could be designed to optimize this interaction and improve inhibitory potency and selectivity.

The development of analogues is not limited to enhancing a single activity. For example, while some modifications to the this compound structure have been shown to decrease its antifouling activity, they may inadvertently enhance other biological effects that have yet to be discovered. mdpi.com Therefore, all new analogues should be subjected to broad biological screening. The ultimate goal is to generate a library of this compound derivatives that can be used to probe its biological functions and potentially lead to the development of new therapeutic agents.

Advanced Research Methodologies for Comprehensive this compound Studies

To fully unravel the complexities of this compound, future research must leverage advanced and integrated methodologies. The initial challenges with this compound underscore the limitations of relying on a single approach and highlight the need for a more comprehensive strategy.

A synergistic combination of in silico, in vitro, and cellular approaches is essential. researchgate.net The integration of network pharmacology, molecular docking, and molecular dynamics simulations can continue to provide valuable hypotheses about potential targets and mechanisms of action. nih.govjst.go.jpresearchgate.net However, these computational predictions must be seamlessly integrated with robust experimental validation.

Advanced analytical techniques will be critical for re-examining the natural isolate of this compound to search for highly potent, co-eluting impurities. Techniques such as high-resolution mass spectrometry coupled with sophisticated chromatographic methods could provide the necessary sensitivity and resolution for this task.

For target identification and validation, modern chemical biology tools will be invaluable. This includes the use of photo-affinity probes derived from synthetic this compound to covalently label its binding partners in cells, which can then be identified using proteomic techniques. Furthermore, advanced microscopic techniques can be used to visualize the subcellular localization of fluorescently tagged this compound analogues, providing clues about their sites of action.

Finally, the development of more efficient and scalable synthetic routes for this compound and its analogues will be crucial to support these extensive research efforts. sigmaaldrich.com Overcoming the synthetic complexity will enable the generation of sufficient quantities of material for thorough biological evaluation and SAR studies.

By embracing these advanced and integrated research methodologies, the scientific community can hope to finally resolve the long-standing questions surrounding this compound and unlock its full potential, whether as a direct therapeutic agent, a valuable chemical probe, or a lead structure for the development of new medicines.

Q & A

Q. What are the key structural features of Dolastatin 16, and how were they elucidated?

this compound is a cyclodepsipeptide containing two novel amino acids: dolamethylleuine (Dml, a β-amino acid) and dolaphenvaline (Dpv). Its stereochemistry (2R,3R for Dml and 2S,3R for Dpv) and macrocyclic framework were confirmed via X-ray crystallography after years of crystallization attempts using acetonitrile/water mixtures . High-field NMR and tandem MS/MS initially provided partial structural insights but lacked configurational assignments .

Q. What methodologies are employed in synthesizing this compound analogues?

Analogues are synthesized by replacing non-standard amino acids (e.g., Dpv and Dml) with accessible subunits. For example, (±)-cis-exo-norbornane and phenylalanine substitutions were achieved via solution-phase peptide synthesis, with dimers and tetramers constructed using alternating L-proline subunits. Characterization involves mass spectrometry, NMR, and circular dichroism .

Q. How is this compound’s biological activity assessed in vitro?

Cytotoxicity is evaluated using cell viability assays (e.g., MTT) across cancer cell lines (e.g., HT29, HeLa). Natural this compound exhibits nanomolar IC50 values, but synthetic versions showed reduced potency (e.g., 78 μM in HT29), likely due to conformational differences .

Advanced Research Questions

Q. Why do synthetic this compound analogs fail to replicate natural product activity?

Despite structural identity confirmed by X-ray and spectral data, synthetic this compound lacks nanomolar cytotoxicity. This discrepancy may arise from conformational dynamics (e.g., macrocycle flexibility) or undetected co-isolated components in natural extracts. Computational modeling of ligand-target interactions (e.g., FKBP1A docking) and advanced NMR studies (e.g., TOCSY, HMBC) are critical to resolve these issues .

Q. What computational strategies identify this compound’s molecular targets?

Reverse pharmacophore screening via PharmMapper and molecular docking (AutoDock Vina) predicted FKBP1A as a target. Binding energy calculations (−7.4 kcal/mol for this compound vs. −8.7 kcal/mol for FK506) and hydrogen bond/hydrophobic interaction analyses validate target engagement hypotheses .

Q. How are stereochemical configurations of this compound’s amino acids determined experimentally?

Modified Mosher’s analysis with phenylglycine methyl ester (PGME) derivatization confirmed Dml’s 2R,3R configuration. Despite challenges in α,β-disubstituted carboxylic acids, Δδ values from <sup>1</sup>H NMR reliably distinguished stereoisomers. <sup>13</sup>C NMR comparisons with homologs further validated configurations .

Q. What challenges arise in total synthesis of this compound?

The 25-membered macrocycle requires lactonization using 2-methyl-6-nitrobenzoic anhydride. Key hurdles include diketopiperazine formation during peptide coupling (mitigated by prolinol) and achieving stereochemical fidelity. A 23-step synthesis improved Dml/Dpv unit preparation but highlighted scalability limitations .

Methodological Insights Table

Critical Analysis of Contradictions

- Activity Discrepancies : Natural this compound shows potent antifouling and anticancer activity, but synthetic versions underperform. This suggests natural product extracts may contain synergistic cofactors or conformational stabilizers absent in synthetic preparations .

- Stereochemical Variability : Early NMR studies lacked configurational certainty until X-ray data resolved ambiguities, emphasizing the need for multi-technique validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.